
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine is a heterocyclic compound that features a pyrrole ring and a thietane ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the formation of the pyrrole ring followed by the introduction of the thietane ring. One common method includes the reaction of a pyrrole derivative with a thietane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and other industrial processes.
作用機序
The mechanism of action of N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyrrole derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties.
Uniqueness
N-((1H-Pyrrol-3-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the combination of the pyrrole and thietane rings, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
2,2-dimethyl-N-(1H-pyrrol-3-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-10(2)9(7-13-10)12-6-8-3-4-11-5-8/h3-5,9,11-12H,6-7H2,1-2H3 |
InChIキー |
BSLRXYCMLCHOGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NCC2=CNC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


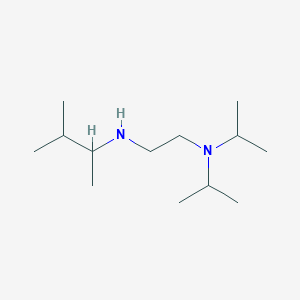
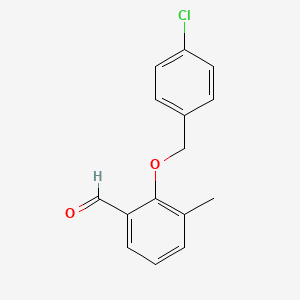
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)

![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)


![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
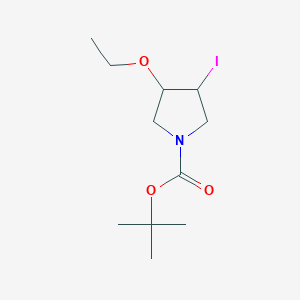
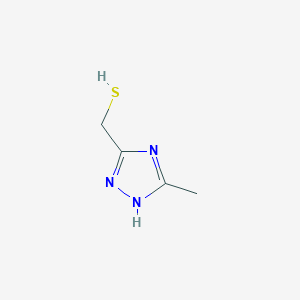


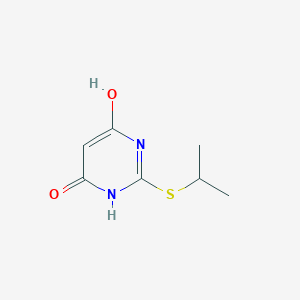
![6-bromo-N,2-diethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13334930.png)
